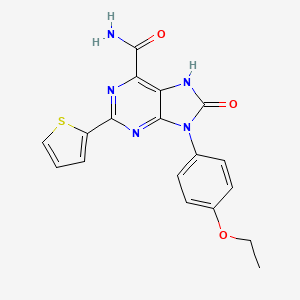

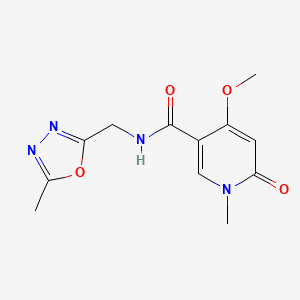

ethyl 5-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related ethyl 5-hydroxyindole-3-carboxylate derivatives involves strategic modifications to enhance their inhibitory effects on human 5-lipoxygenase, an enzyme linked to pro-inflammatory leukotrienes, making them attractive for treating inflammatory and allergic diseases. Substituents at the phenylthiomethyl ring significantly influence compound potency, with methyl or chlorine groups in ortho- and ortho/para-positions being most favorable. One notable compound, ethyl 5-hydroxy-2-(mesitylthiomethyl)-1-methyl-1H-indole-3-carboxylate, showed potent activity in cell-free assays and suppressed 5-LO product synthesis in polymorphonuclear leukocytes (Peduto et al., 2014).

Molecular Structure Analysis

Polymorphism in related compounds, such as ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, presents challenges in analytical and physical characterization. However, capillary powder X-ray diffraction (PXRD) and solid-state nuclear magnetic resonance (SSNMR) studies help differentiate and characterize these polymorphic forms, providing insights into the molecular structure of these complex compounds (Vogt et al., 2013).

Chemical Reactions and Properties

The reactivity of related ethyl indole-3-carboxylates with dinucleophiles has been explored, revealing high yields of esters and carboxylic acids upon reaction with hydroxylamine hydrochloride, showcasing the versatility of these compounds in synthetic chemistry (Schenone et al., 1991). Additionally, structural optimization has led to novel benzo[g]indole-3-carboxylates, like ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate, which efficiently inhibits 5-lipoxygenase activity, indicating a valuable approach to developing anti-inflammatory therapeutics (Karg et al., 2009).

Physical Properties Analysis

The physical properties of these compounds, including solubility, stability in aqueous solutions, and binding to plasma proteins, are critical for their pharmacological efficacy. Preclinical testing of AV0038, a compound with a similar structure, showed it possesses attractive pharmacological properties as an anti-influenza drug candidate, indicating the importance of understanding these physical properties for drug development (Ivashchenko et al., 2014).

Propriétés

IUPAC Name |

ethyl 5-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]-1,2-dimethylindole-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O4.ClH/c1-5-27-22(26)21-16(3)23(4)20-7-6-18(12-19(20)21)28-14-17(25)13-24-10-8-15(2)9-11-24;/h6-7,12,15,17,25H,5,8-11,13-14H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKGATFYRKNIHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCC(CC3)C)O)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,6,7-trimethyl-8-(3-morpholinopropyl)-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493852.png)

![2-(3-methoxyphenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2493854.png)

![N-[(2-Oxo-1,3-oxazolidin-5-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2493862.png)